Cyclopropyl Pemoline-d5

Catalog No.
S941927
CAS No.
1246817-86-6
M.F
C12H12N2O2
M. Wt
221.271
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl Pemoline-d5

CAS Number

1246817-86-6

Product Name

Cyclopropyl Pemoline-d5

IUPAC Name

2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one

Molecular Formula

C12H12N2O2

Molecular Weight

221.271

InChI

InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D

InChI Key

DNRKTAYPGADPGW-RALIUCGRSA-N

SMILES

C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3

Synonyms

2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone; 2-(Cyclopropylamino)-5-(phenyl-d5)-2-oxazolin-4-one; Cyclazodone-d5;
Cyclopropyl Pemoline-d5 is a chemical compound that is widely used in the field of scientific research due to its unique properties. This compound has gained a lot of attention due to its potential implications in various fields of research and industry. In this paper, we will explore the definition and background of Cyclopropyl Pemoline-d5, its physical and chemical properties, synthesis, and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, its applications in scientific experiments, its current state of research, potential implications in various fields of research, industry, limitations, and future directions.
Cyclopropyl Pemoline-d5 is a synthetic compound, which is obtained by replacing the hydrogen atoms with five isotopic deuterium atoms. It is classified as a nootropic drug and a central nervous system stimulant. This compound was initially developed in 1997 by the Zeneca Pharmaceuticals company. Its chemical formula is C9H11D5NO2. Cyclopropyl Pemoline-d5 is an analogue of the compound Pemoline, which is a nootropic drug that was used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Cyclopropyl Pemoline-d5 has a white or off-white crystalline powder nature, and its melting point is 101-105 °C. This compound has a molecular weight of 180.23 g/mol, and its density is 1.303 g/cm3. Cyclopropyl Pemoline-d5 is soluble in water, ethanol, and dimethyl sulfoxide. Its chemical structure contains a cyclopropyl ring, which makes it unique among the nootropic drugs.
Cyclopropyl Pemoline-d5 is synthesized by the replacement of hydrogen atoms with deuterium atoms using the chemical modification process of the compound Pemoline. The synthesis of Cyclopropyl Pemoline-d5 is achieved by using the deuterium oxide (D2O) as a solvent in the reaction. Cyclopropyl Pemoline-d5 can be characterized by using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The most commonly used analytical method for the detection of Cyclopropyl Pemoline-d5 is liquid chromatography-mass spectrometry (LC-MS). This method is sensitive, specific, and accurate and can detect Cyclopropyl Pemoline-d5 in various biological matrices, such as serum, plasma, and urine.
Cyclopropyl Pemoline-d5 has shown promising results in the treatment of neurological disorders, such as ADHD, narcolepsy, and cognitive impairments. It exerts its therapeutic effects by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters responsible for attention, motivation, and alertness.
Cyclopropyl Pemoline-d5 has shown low toxicity and is considered safe for use in scientific experiments. However, the long-term effects of this compound on the humans are still unknown and require further investigation.
Cyclopropyl Pemoline-d5 has various applications in scientific experiments, such as:
1. Study of the mechanism of action of stimulant drugs on the central nervous system.
2. Investigation of the neurochemical pathways associated with attention, motivation, and alertness.
3. Development of new nootropic drugs with improved therapeutic effects.
4. Study of the pharmacokinetics and pharmacodynamics of drugs in different biological matrices.
Cyclopropyl Pemoline-d5 is still in the pre-clinical phase of development, and its efficacy and safety in humans are yet to be determined. However, there is ongoing research on this compound, which aims to establish its therapeutic potential in the treatment of various neurological disorders.
Cyclopropyl Pemoline-d5 has various potential implications in the fields of research and industry, such as:
1. Development of new and improved nootropic drugs for the treatment of neurological disorders.
2. Discovery of new neurochemical pathways associated with attention, motivation, and alertness.
3. Investigation of the pharmacokinetics and pharmacodynamics of drugs in different biological matrices.
4. Development of new bioanalytical methods for the detection of drugs in biological matrices.
Some limitations of Cyclopropyl Pemoline-d5 include its limited solubility and stability in different solvents and the lack of information on its long-term effects on the humans. Future directions for research on Cyclopropyl Pemoline-d5 may include:
1. Exploration of its potential in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its effects on the cognitive and academic performance of healthy individuals.
3. Development of new and improved analytical methods for the detection of Cyclopropyl Pemoline-d5 in different biological matrices.
In conclusion, Cyclopropyl Pemoline-d5 is a unique and promising nootropic drug that has gained a lot of attention in the field of scientific research. It has various potential implications in various fields of research and industry, such as the development of new and improved nootropic drugs, discovery of new neurochemical pathways, and investigation of pharmacokinetics and pharmacodynamics of drugs. However, further research is needed to establish its efficacy and safety in humans and to explore its therapeutic potential in the treatment of various neurological disorders.

XLogP3

1.7

Dates

Modify: 2023-08-15

Explore Compound Types